molecular formula C20H20N4O2 B5506393 Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate

Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate

Cat. No.: B5506393
M. Wt: 348.4 g/mol
InChI Key: MSFAWFXBKVJFNT-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. Its structure incorporates a 3-pyridyl substituent at position 4 and an isopropyl ester group at position 2. The synthesis of such derivatives often involves multi-step condensation reactions, as exemplified in related dihydropyrimido-benzimidazole syntheses .

Properties

IUPAC Name

propan-2-yl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-12(2)26-19(25)17-13(3)22-20-23-15-8-4-5-9-16(15)24(20)18(17)14-7-6-10-21-11-14/h4-12,18H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAWFXBKVJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a pyridine derivative under acidic conditions to form the pyrimidobenzimidazole core. This is followed by esterification with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrimidobenzimidazole derivatives.

Scientific Research Applications

Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s pyrimido[1,2-a][1,3]benzimidazole core distinguishes it from other heterocyclic systems. For instance:

  • Compound 929837-25-2 (6-(5-Bromo-3-pyridinyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) replaces the pyrimido-benzimidazole with a triazolothiadiazole ring, altering electron distribution and hydrogen-bonding capacity .
  • Compound 934063-00-0 (1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) employs a pyrazolopyridine scaffold, which may confer distinct binding affinities for kinase targets .

Substituent Variations

  • Ester vs. Amide Groups: The target compound’s isopropyl ester contrasts with the carboxamide group in N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide ().
  • Pyridyl Substituents : The 3-pyridyl group in the target compound may engage in π-π stacking interactions, unlike brominated pyridinyl groups (e.g., in 929837-25-2), which could sterically hinder binding .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Pyrimido-benzimidazole derivatives (e.g., ) demonstrate anticancer activity via kinase inhibition, attributed to their planar aromatic cores mimicking ATP’s purine moiety .
  • Triazolothiadiazoles (e.g., 929837-25-2) are associated with antimicrobial and anti-inflammatory activities, likely due to their sulfur-containing heterocycles modulating redox pathways .

Data Tables: Comparative Analysis

Table 1: Structural Features of Selected Compounds

Compound Name (CAS/Identifier) Core Structure Key Substituents Functional Group Type
Target Compound Pyrimido[1,2-a][1,3]benzimidazole 3-Pyridyl (position 4), isopropyl ester Ester
Compound Pyrimido[1,2-a][1,3]benzimidazole Substituted bipyridyl, phenyl carboxamide Amide
929837-25-2 Triazolo[3,4-b][1,3,4]thiadiazole 5-Bromo-3-pyridinyl, 2-methoxyphenyl Thiadiazole

Table 2: Hypothetical Physicochemical Properties

Compound LogP* (Predicted) Solubility (mg/mL)* Hydrogen Bond Donors
Target Compound 3.2 0.05 (PBS) 1
Compound 2.8 0.12 (DMSO) 2
929837-25-2 4.1 <0.01 (Water) 0

*Calculated using Lipinski’s rule approximations.

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